Rg3039 - 1005504-62-0

Rg3039

Catalog Number: EVT-280330
CAS Number: 1005504-62-0
Molecular Formula: C21H23Cl2N5O
Molecular Weight: 432.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rg3039, chemically known as 2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-, is a synthetic compound classified as a quinazoline derivative. It has gained significant attention in scientific research due to its inhibitory activity against the mRNA decapping scavenger enzyme (DcpS). Initially investigated for its potential in treating spinal muscular atrophy (SMA) [, , , , ], Rg3039 has since emerged as a valuable tool for studying RNA metabolism and exploring novel therapeutic targets for diseases like acute myeloid leukemia (AML) [, ].

Synthesis Analysis

While several papers mention the synthesis of Rg3039 [, , ], a detailed description of the synthetic methods and parameters is not explicitly provided within the provided abstracts.

Mechanism of Action

Rg3039 exerts its primary mechanism of action by inhibiting the mRNA decapping scavenger enzyme (DcpS) [, , , , ]. DcpS plays a crucial role in mRNA degradation by hydrolyzing the cap structure present at the 5' end of mRNA molecules. By inhibiting DcpS, Rg3039 potentially influences the stability and abundance of specific mRNA transcripts, ultimately impacting downstream protein expression. While initial studies suggested a role for Rg3039 in enhancing SMN2 promoter activity [, , ], recent evidence indicates that its therapeutic benefits in SMA might arise from mechanisms beyond SMN2 gene regulation [, ]. Notably, Rg3039 has been shown to modulate the expression of other transcripts like ATOH7, DRNT1, and DRNT2 [].

Applications

Spinal Muscular Atrophy (SMA) Research:

Rg3039 has been extensively studied as a potential therapeutic agent for SMA. Preclinical studies in mouse models demonstrated that Rg3039 treatment extended survival, improved motor function, and positively impacted neuromuscular pathologies []. These beneficial effects were associated with increased SMN protein levels, improved neuromuscular junction morphology, and enhanced muscle size []. While initial research suggested that Rg3039's efficacy in SMA stemmed from its ability to enhance SMN2 promoter activity [, ], subsequent studies highlighted its broader impact on transcript expression and potential benefits independent of SMN2 regulation [, ]. Notably, Rg3039 significantly increased ATOH7 transcript levels in SMA fibroblasts, restoring them to levels observed in healthy cells [].

Acute Myeloid Leukemia (AML) Research:

Recent research has identified Rg3039 as a potential therapeutic target for AML [, ]. Genome-wide CRISPR screening studies revealed that the mRNA decapping enzyme scavenger (DcpS), the target of Rg3039, is essential for AML cell survival [, ]. Treatment with Rg3039 induced cell cycle arrest and apoptosis in AML cell lines [, ]. Further investigation revealed that Rg3039 treatment led to aberrant mRNA splicing in AML cells, suggesting its potential to disrupt critical RNA metabolic pathways in leukemogenesis [].

Studying RNA Metabolism:

Beyond its therapeutic potential, Rg3039 serves as a valuable tool for dissecting the intricacies of RNA metabolism. Its ability to inhibit DcpS allows researchers to investigate the role of this enzyme in mRNA decay pathways and its influence on gene expression. Studies utilizing Rg3039 have provided insights into the transcript-specific modulation of RNA stability by DcpS in mammalian cells [].

Relevance: C5-substituted 2,4-diaminoquinazolines represent a broader chemical class to which RG3039 belongs. These compounds share a core quinazoline structure with modifications at the C5 position. Studying the structure-activity relationships within this class has been crucial in understanding the pharmacological profile of RG3039 and designing novel DcpS inhibitors [].

D156844

Compound Description: D156844 is a 2,4-DAQ compound that was investigated alongside RG3039 for its ability to increase SMN2 promoter activity in NSC-34 cells []. It demonstrated a similar trend to RG3039 in potentially increasing SMN protein levels in SMA fibroblasts [].

Relevance: D156844 is structurally related to RG3039 and shares its ability to enhance SMN2 promoter activity, although neither compound significantly impacted SMN2 mRNA levels in the studies []. This suggests that both compounds might exert their therapeutic effects through mechanisms beyond direct SMN2 gene regulation [].

D158872

Compound Description: D158872 is another 2,4-DAQ compound included in the study investigating the effects of this class of compounds on transcript expression in SMA cells []. Similar to RG3039, D158872 showed a potential to increase SMN protein in SMA fibroblasts and increase the number of SMN-containing gems [].

Relevance: Like RG3039, D158872 belongs to the 2,4-DAQ class and shows similar effects on SMN protein and gem localization, further supporting the idea that these compounds may affect SMA pathology through multiple pathways [].

D157161

Compound Description: D157161, another 2,4-DAQ compound investigated alongside RG3039, demonstrated a capacity to increase SMN2 promoter-driven reporter gene activity in NSC-34 cells []. Despite this, it didn't significantly increase SMN2 mRNA levels in type II SMA fibroblasts or NSC-34 cells [].

Relevance: The similar activity profile of D157161 and RG3039 in terms of their impact on SMN2 promoter activity and mRNA levels reinforces the complex relationship between 2,4-DAQs and SMN2 regulation []. This highlights the need for further research to fully elucidate the mechanisms underlying the therapeutic benefits of RG3039 and related compounds in SMA.

D157495

Compound Description: D157495, a 2,4-DAQ compound, was investigated alongside RG3039 for its effects on SMN2 expression and exhibited similar trends in regulating SMN2 [].

Relevance: D157495, being structurally similar to RG3039, exhibited comparable effects on SMN2 expression. This emphasizes the potential significance of exploring 2,4-DAQ derivatives, such as D157495, for developing novel SMA therapies [].

PF-DcpSi (Compound 24)

Compound Description: PF-DcpSi is a novel DcpS inhibitor designed using structure-based molecular design, aiming to improve upon the physicochemical properties of RG3039 []. It demonstrates potent DcpS inhibitory activity and has an improved in vivo mouse CNS PK profile compared to RG3039 [].

Relevance: PF-DcpSi represents a next-generation DcpS inhibitor that builds upon the foundation laid by RG3039. The development of PF-DcpSi highlights the ongoing efforts to refine the structure of RG3039 and create more drug-like DcpS inhibitors with improved pharmacological properties for potential clinical use in treating SMA [].

Properties

CAS Number

1005504-62-0

Product Name

Rg3039

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine

Molecular Formula

C21H23Cl2N5O

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27)

InChI Key

MNLHFGXIUJNDAF-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

RG3039; RG 3039; RG-3039; PF06687859; PF 06687859; PF-06687859.

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.